

Crystal Structure of 5-Bromo-1-butyl-1H-pyrazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1-butyl-1H-pyrazole

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Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for the crystal structure of **5-Bromo-1-butyl-1H-pyrazole**. The following guide is constructed based on the analysis of closely related bromo-pyrazole derivatives to provide researchers, scientists, and drug development professionals with a representative technical framework. The data and protocols presented herein are illustrative and should be adapted based on experimental findings for the specific compound of interest.

Introduction

5-Bromo-1-butyl-1H-pyrazole and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the influence of the bromo and butyl substituents on their physicochemical properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials. This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of such compounds and presents a representative summary of the expected crystallographic data.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.



Synthesis and Crystallization

The synthesis of **5-Bromo-1-butyl-1H-pyrazole** typically involves the cyclization of a suitable precursor, followed by bromination. The general synthetic route is outlined below.

Synthesis of a Representative 5-Bromo-1-aryl-pyrazole Derivative:

A mixture of an appropriate aryl hydrazine and a diketone derivative is refluxed in a suitable solvent, such as ethanol, to yield the pyrazole core. Subsequent bromination using a reagent like N-bromosuccinimide (NBS) in a chlorinated solvent affords the 5-bromo-pyrazole derivative.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization techniques. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. For a representative pyrazole derivative, single crystals were obtained by slow evaporation from an ethanol solution at room temperature.[1]

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperatures (e.g., 100 K or 293 K), to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize representative crystallographic data for a hypothetical **5- Bromo-1-butyl-1H-pyrazole** derivative, based on published data for analogous compounds.

Table 1: Crystal Data and Structure Refinement Details



Empirical formula C ₇ H ₁₁ BrN ₂ Formula weight 203.08 Temperature 293(2) K Wavelength 0.71073 Å (Mo Kα) Crystal system Monoclinic Space group P21/c Unit cell dimensions ————————————————————————————————————	Parameter	Representative Value	
Temperature 293(2) K Wavelength 0.71073 Å (Mo Kα) Crystal system Monoclinic Space group P2 J /c Unit cell dimensions 9.54 Å a 9.54 Å b 9.58 Å c 11.58 Å α 90° β 105.8° γ 90° Volume 1018.5 ų Z 4 Density (calculated) 1.325 Mg/m³ Absorption coefficient 3.45 mm⁻¹ F(000) 408 Data collection 2.2° to 27.9° Index ranges -12 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15 Reflections collected 7713	Empirical formula	C7H11BrN2	
Wavelength 0.71073 Å (Mo Kα) Crystal system Monoclinic Space group Unit cell dimensions a 9.54 Å b 9.58 Å c 11.58 Å α 90° β 105.8° γ 90° Volume 1018.5 ų Z 4 Density (calculated) 1.325 Mg/m³ Absorption coefficient 3.45 mm⁻¹ F(000) 408 Data collection 2.2° to 27.9° Index ranges -12 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15 Reflections collected 7713	Formula weight	203.08	
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Y 90° Volume 1018.5 ų Z 4 Density (calculated) 1.325 Mg/m³ Absorption coefficient 3.45 mm $^{-1}$ F(000) 408 Data collection 2.2° to 27.9° Index ranges $-12 \le h \le 12, -12 \le k \le 12, -15 \le l \le 15$ Reflections collected 7713	α	90°	
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Theta range for data collection 2.2° to 27.9° Index ranges $-12 \le h \le 12, -12 \le k \le 12, -15 \le l \le 15$ Reflections collected 7713	F(000)	408	
Index ranges $-12 \le h \le 12, -12 \le k \le 12, -15 \le l \le 15$ Reflections collected 7713	Data collection		
Reflections collected 7713	Theta range for data collection	2.2° to 27.9°	
	Index ranges	-12 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15	
Independent reflections 2402 [R(int) = 0.034]	Reflections collected	7713	
	Independent reflections	2402 [R(int) = 0.034]	



Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2402 / 0 / 147
Goodness-of-fit on F ²	1.05
Final R indices [I>2sigma(I)]	R ₁ = 0.045, wR ₂ = 0.112
R indices (all data)	R ₁ = 0.058, wR ₂ = 0.125

Table 2: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degree (°)
Br(1)-C(5)	1.88	N(1)-N(2)-C(3)	112.5
N(1)-N(2)	1.35	N(2)-N(1)-C(5)	105.8
N(1)-C(5)	1.33	N(1)-C(5)-C(4)	110.2
N(2)-C(3)	1.34	C(3)-C(4)-C(5)	104.5
C(3)-C(4)	1.39	N(2)-C(3)-C(4)	107.0
C(4)-C(5)	1.38		
N(1)-C(6)	1.47		
C(6)-C(7)	1.52	_	
C(7)-C(8)	1.53	_	
C(8)-C(9)	1.52		

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.



Workflow for Crystal Structure Determination Synthesis and Crystallization Synthesis of 5-Bromo-1-butyl-1H-pyrazole Purification (e.g., Chromatography) Single Crystal Growth X-ray Diffraction Crystal Selection and Mounting X-ray Data Collection Structure Solution and Refinement Data Processing and Reduction Structure Solution (e.g., Direct Methods) Structure Refinement Model Validation (e.g., CheckCIF) Deposition Generation of CIF File

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Deposition to CCDC

Caption: Workflow for Crystal Structure Determination.



Conclusion

While the specific crystal structure of **5-Bromo-1-butyl-1H-pyrazole** is not currently available in the public domain, this guide provides a comprehensive framework for its determination and analysis based on established methodologies and data from closely related compounds. The provided experimental protocols, representative crystallographic data, and workflow visualization serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives for applications in drug discovery and materials science. It is anticipated that future research will lead to the elucidation of the precise crystal structure of the title compound, further enriching our understanding of this important class of heterocyclic molecules.

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References

- 1. mdpi.com [mdpi.com]
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